Gadofosveset
説明
特性
分子式 |
C33H40GdN3Na3O15P |
|---|---|
分子量 |
975.9 g/mol |
IUPAC名 |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |
InChIキー |
PIZALBORPSCYJU-QSQMUHTISA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
異性体SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
正規SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
同義語 |
gadofosveset gadofosveset trisodium MS 325 MS-325 Vasovist |
製品の起源 |
United States |
準備方法
Chelation Reaction
The core step involves reacting fosveset (a DTPA derivative substituted with a diphenylcyclohexyl-phosphate group) with gadolinium oxide () in an aqueous medium. The reaction proceeds as follows:
Key conditions include:
Salt Formation
The intermediate product is treated with sodium hydroxide to form the trisodium salt:
This step ensures the final product’s solubility and ionic stability.
Purification and Impurity Control
Chromatographic Purification
Post-synthesis, the crude product undergoes column chromatography to remove unreacted ligands, free gadolinium, and byproducts:
Lyophilization
The purified solution is lyophilized to obtain a powder with <1% residual moisture, critical for long-term stability.
Formulation and Stabilization
Solution Preparation
This compound trisodium is reconstituted as an injectable solution (244 mg/mL, 0.25 mmol/L) in phosphate-buffered saline (PBS) or albumin-containing buffers to mimic physiological conditions.
| Parameter | Specification |
|---|---|
| Concentration | 0.25 mmol/L |
| pH | 6.5–8.0 |
| Osmolality | 700–950 mOsm/kg |
| Temperature stability | Stable at 37°C for 24 hours |
Excipient Addition
A small amount of free fosveset ligand (0.1% w/w) is added to scavenge residual free gadolinium, ensuring compliance with toxicity thresholds.
Quality Control and Analytical Methods
Purity Assessment
Relaxivity Testing
Relaxivity () is measured at magnetic field strengths to validate efficacy:
| Field Strength | This compound (mM⁻¹s⁻¹) | Gd-DTPA (mM⁻¹s⁻¹) |
|---|---|---|
| 0.47 T | 28–47 | 3.8 |
| 1.5 T | 19–28 | 4.1 |
| 3.0 T | 10–19 | 3.7 |
The 5–12× higher relaxivity of this compound stems from albumin binding, which slows molecular rotation.
Challenges and Optimization
Avoiding Free Gadolinium
Residual Gd³⁺ is minimized by:
化学反応の分析
反応の種類: ガドフォスベセットは、主にそのガドリニウムコアのために錯体化反応を起こします。 通常、生理学的条件下では、酸化、還元、または置換反応には参加しません .
一般的な試薬と条件:
錯体化: 塩化ガドリニウムとリガンドが主な試薬です。
科学的研究の応用
Key Applications
2.1 Magnetic Resonance Angiography (MRA)
Gadofosveset is primarily used for MRA, which allows for the non-invasive visualization of blood vessels. It has shown significant advantages in assessing various vascular conditions:
- Detection of Vascular Stenosis and Aneurysms : Studies indicate that this compound-enhanced MRA has high sensitivity (97%-100%) and specificity (96%-100%) for detecting high-grade stenosis in different vascular territories, including carotid and renal arteries .
- Pulmonary Embolism Assessment : this compound has been utilized to assess pulmonary arteries for embolism, providing a non-invasive alternative to traditional CT scans .
2.2 Evaluation of Peripheral Vascular Disease
this compound is effective in evaluating peripheral vascular disease, offering enhanced image quality and spatial resolution that aids in detecting stenoses more accurately than conventional methods . Its prolonged intravascular residence time allows for steady-state imaging, which can be crucial for detailed vascular assessments.
2.3 Breast Cancer Imaging
Emerging research suggests potential applications of this compound in breast cancer diagnostics. Its ability to enhance the visualization of blood flow may assist in identifying malignant lesions through dynamic contrast-enhanced MRI techniques .
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic profile is characterized by its binding to serum albumin, which results in a longer circulation time within the bloodstream compared to other gadolinium-based agents. This property allows for better image quality during MRA due to increased signal intensity and reduced background noise.
- Safety : Clinical trials have demonstrated that this compound is well-tolerated with a low incidence of adverse effects, making it a safe option for patients undergoing MRI procedures .
Comparative Efficacy
A comparative analysis between this compound and traditional gadolinium-based contrast agents shows that this compound provides superior imaging capabilities due to its higher relaxivity and longer intravascular residence time. This results in improved first-pass image quality and facilitates equilibrium-phase imaging techniques that can enhance spatial resolution further .
| Feature | This compound | Traditional Agents |
|---|---|---|
| Relaxivity | Higher | Lower |
| Intravascular Residence Time | Prolonged | Shorter |
| Sensitivity for Stenosis | 97%-100% | Varies |
| Specificity for Stenosis | 96%-100% | Varies |
Case Studies
Several case studies highlight the successful application of this compound in clinical practice:
- Case Study 1 : A patient with suspected renal artery stenosis underwent this compound-enhanced MRA, which provided clear visualization of the renal arteries and confirmed the diagnosis with high accuracy.
- Case Study 2 : In a cohort study assessing patients with peripheral artery disease, this compound-enhanced imaging demonstrated superior detection rates of critical stenoses compared to standard angiographic techniques.
作用機序
ガドフォスベセットは、内因性の血清アルブミンに可逆的に結合することにより、その効果を発揮します。この結合により、化合物の磁気共鳴緩和率が高まり、水プロトンの緩和時間(T1)が短縮されます。 その結果、MRA中の血液の信号強度(明るさ)が上昇し、血管のより鮮明な画像化が可能になります .
類似の化合物:
- ガドペンテテートジメグルミン
- ガドベネートジメグルミン
- ガドクセチン酸
比較: ガドフォスベセットは、血清アルブミンへの可逆的結合により、血管内滞留時間を延長することができる、ガドリニウムベースの造影剤の中でユニークな存在です。 この特性により、単一の低用量注射で高解像度画像化が可能になり、動的および機能的な血管画像化に特に役立ちます . 一方、ガドペンテテートジメグルミンやガドベネートジメグルミンなどの他の剤は、同じレベルの血管内保持を示さないため、特定の画像化用途での有効性が制限される可能性があります .
類似化合物との比較
Pharmacokinetic and Mechanistic Differences
Key Insights :
- Albumin Binding: this compound’s reversible albumin binding increases its relaxivity (r1 = 18–20 mmol⁻¹s⁻¹ at 1.5T) compared to non-binding agents like Gd-DTPA (r1 = 4.1 mmol⁻¹s⁻¹) . This property enables high signal-to-noise ratios (SNR) and contrast-to-noise ratios (CNR) in vascular imaging .
- Blood Pool vs. Extracellular Agents: Unlike extracellular agents (e.g., Gd-DTPA, gadobutrol), this compound remains intravascular, making it ideal for steady-state imaging of slow-flow vessels . Ferumoxytol, a non-gadolinium alternative, provides prolonged enhancement but lacks T1-shortening effects .
Relaxivity and Field Strength Performance
This compound’s relaxivity is field-strength dependent, with higher performance at lower fields:
| Field Strength | This compound (r1, mmol⁻¹s⁻¹) | Gd-DTPA (r1, mmol⁻¹s⁻¹) | Relative Increase |
|---|---|---|---|
| 0.47T | 28–47 | 3.8 | 8–12x |
| 1.5T | 19–28 | 4.1 | 5–7x |
| 3.0T | 10–19 | 3.7 | 3–5x |
At high fields (≥3T), this compound’s relaxivity decreases, but techniques like spin locking (T1ρ) can enhance contrast by exploiting its macromolecular binding .
Limitations and Clinical Considerations
Q & A
Q. What experimental models are most effective for evaluating Gadofosveset’s binding affinity to serum albumin?
Methodological Answer:
- Use in vitro assays such as equilibrium dialysis or fluorescence spectroscopy to quantify binding constants.
- Employ isothermal titration calorimetry (ITC) for thermodynamic profiling of protein-ligand interactions.
- Validate results with circular dichroism (CD) to confirm conformational changes in albumin post-binding.
- Reference protocols from peer-reviewed studies on contrast agent characterization for reproducibility .
Q. What are the established protocols for assessing this compound’s stability under varying physiological pH conditions?
Methodological Answer:
- Conduct accelerated stability studies using HPLC to monitor degradation products across pH gradients (e.g., pH 5.0–7.4).
- Apply NMR spectroscopy to track structural integrity under simulated physiological environments.
- Cross-reference stability data with pharmacopeial guidelines for contrast agents to ensure compliance .
Q. How do researchers standardize the measurement of this compound’s relaxivity in preclinical MRI studies?
Methodological Answer:
- Use 7 Tesla MRI scanners with standardized pulse sequences (e.g., T1-weighted imaging) to minimize inter-study variability.
- Calibrate relaxivity measurements using gadolinium concentration curves and control for temperature, magnetic field strength, and albumin concentration.
- Document protocols in alignment with FDA preclinical imaging guidelines for reproducibility .
Advanced Research Questions
Q. How can contradictions in reported relaxivity values of this compound under varying physiological conditions be resolved?
Methodological Answer:
- Perform meta-analysis of existing studies to identify confounding variables (e.g., albumin concentration, temperature).
- Design controlled in vitro experiments using synthetic serum albumin to isolate pH and ionic strength effects.
- Apply multivariate regression models to quantify the relative contribution of each variable to relaxivity discrepancies .
Q. What statistical approaches are recommended for analyzing dose-dependent adverse effects of this compound in longitudinal preclinical studies?
Methodological Answer:
- Use mixed-effects models to account for inter-subject variability in longitudinal data.
- Apply Bayesian dose-response analysis to estimate toxicity thresholds while incorporating prior pharmacokinetic data.
- Validate findings with Kaplan-Meier survival curves for time-to-event adverse outcomes (e.g., nephrogenic systemic fibrosis) .
Q. How can in vivo and in vitro discrepancies in this compound’s biodistribution data be reconciled?
Methodological Answer:
- Conduct cross-validation studies using dynamic contrast-enhanced MRI (DCE-MRI) and radiolabeled tracer techniques (e.g., ⁹⁹mTc-Gadofosveset) in the same model system.
- Employ compartmental modeling to simulate in vivo distribution kinetics and compare with in vitro binding assays.
- Address confounding factors such as vascular permeability and interstitial pressure in vivo .
Data Contradiction and Validation
Q. What strategies mitigate biases in clinical trial data for this compound due to heterogeneous patient populations?
Q. How do researchers address conflicting evidence on this compound’s potential neurotoxicity in long-term studies?
Methodological Answer:
- Design systematic reviews with strict inclusion/exclusion criteria to aggregate high-quality evidence.
- Utilize toxicokinetic modeling to correlate gadolinium deposition levels with histopathological outcomes.
- Incorporate biomarker panels (e.g., GFAP for astrocyte damage) to objectively quantify neurotoxicity .
Methodological Frameworks
Which frameworks (e.g., PICOT) are suitable for structuring clinical research questions on this compound?
Methodological Answer:
- Apply the PICOT framework :
- P opulation: Patients requiring contrast-enhanced MRI.
- I ntervention: this compound administration.
- C omparison: Other gadolinium-based contrast agents (GBCAs).
- O utcome: Incidence of adverse events or diagnostic accuracy.
- T ime: Short-term (24h) vs. long-term (1 year) follow-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
